5-(furan-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(FURAN-2-YL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including furan, benzofuran, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzofuran moiety: This step may involve the use of Friedel-Crafts acylation or other aromatic substitution reactions.
Formation of the pyrrolone ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling of the different moieties: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group or the furan ring.
Reduction: Reduction reactions may target the carbonyl groups or the furan ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, depending on its biological activity.
Diagnostic Tools: May be used in diagnostic assays or imaging.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Industry: Used as a building block for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(FURAN-2-YL)-3-HYDROXY-4-(BENZOFURAN-5-CARBONYL)-1-(PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(THIOPHEN-2-YL)-3-HYDROXY-4-(BENZOFURAN-5-CARBONYL)-1-(PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(FURAN-2-YL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H23NO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(4Z)-5-(furan-2-yl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23NO5/c1-16-14-19-15-18(9-10-20(19)32-16)24(28)22-23(21-8-5-13-31-21)27(26(30)25(22)29)12-11-17-6-3-2-4-7-17/h2-10,13,15-16,23,28H,11-12,14H2,1H3/b24-22- |
InChI Key |
ANZWUJNJHGAJTQ-GYHWCHFESA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=CO5)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=CO5)O |
Origin of Product |
United States |
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